1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol
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Overview
Description
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an isopropyl group at the first position and hydroxyl groups at the sixth and seventh positions of the dihydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . Another method involves the reaction of homoveratrylamine with aliphatic nitro compounds in polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl groups at the sixth and seventh positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Isoquinoline-1,3-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, derivatives of isoquinoline have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is important in cancer immunotherapy .
Comparison with Similar Compounds
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol can be compared with other similar compounds in the isoquinoline family:
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: This compound has methoxy groups instead of hydroxyl groups, which can affect its reactivity and biological activity.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: The presence of a methyl group at the first position and methoxy groups at the sixth and seventh positions makes this compound structurally similar but with different chemical properties.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-propan-2-yl-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C12H15NO2/c1-7(2)12-9-6-11(15)10(14)5-8(9)3-4-13-12/h5-7,14-15H,3-4H2,1-2H3 |
InChI Key |
BGWWZJVIBUPAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NCCC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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